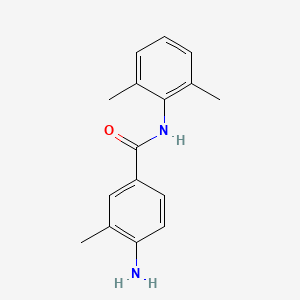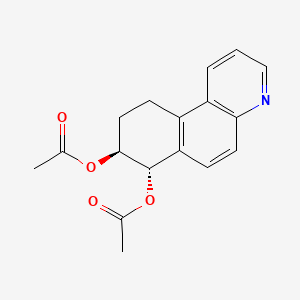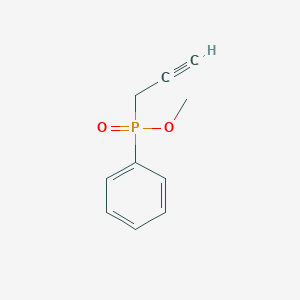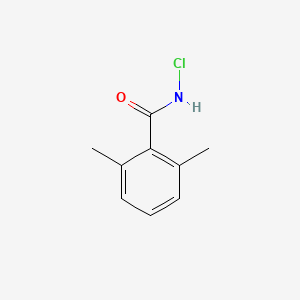
N-Chloro-2,6-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-2,6-dimethylbenzamide is an organic compound that belongs to the class of chlorinated aromatic amides It is characterized by the presence of a chlorine atom attached to the nitrogen atom of the benzamide structure, with two methyl groups positioned at the 2 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2,6-dimethylbenzamide typically involves the chlorination of 2,6-dimethylbenzamide. One common method includes the reaction of 2,6-dimethylbenzamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
For industrial-scale production, the process may involve the continuous flow of reactants through a reactor system to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is essential to maintain the desired reaction conditions. The final product is typically purified through recrystallization or distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-2,6-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorinated amide to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy-substituted benzamides.
Applications De Recherche Scientifique
N-Chloro-2,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Chloro-2,6-dimethylbenzamide involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylbenzamide: Similar structure but with different substitution patterns.
2,6-Dimethylbenzamide: Lacks the chlorine atom, resulting in different chemical properties.
N-Chloro-2,4-dimethylbenzamide: Chlorine atom positioned differently on the benzene ring.
Uniqueness
N-Chloro-2,6-dimethylbenzamide is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
106323-94-8 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
N-chloro-2,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-7(2)8(6)9(12)11-10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
OYEGEGIDGHONEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


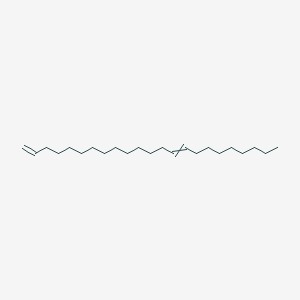
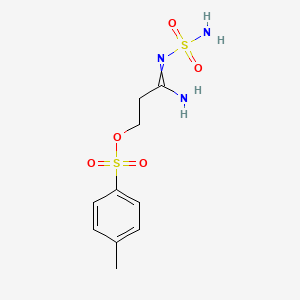
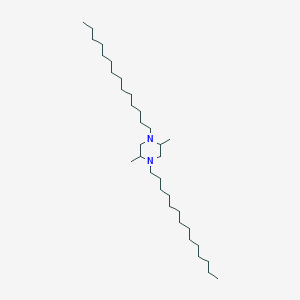
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)

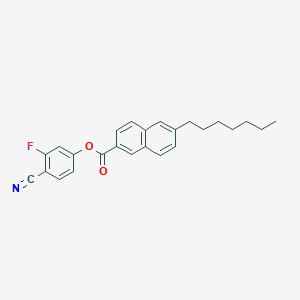
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
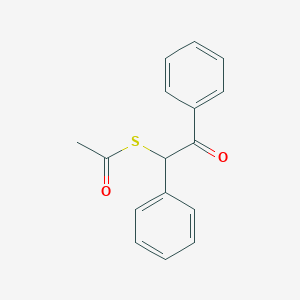
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
